molecular formula C24H20BRb B7800250 CID 13431200

CID 13431200

Cat. No. B7800250
M. Wt: 404.7 g/mol
InChI Key: SQJLZQVNFRBQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 13431200 is a useful research compound. Its molecular formula is C24H20BRb and its molecular weight is 404.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 13431200 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 13431200 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 13431200 involves a series of reactions starting from commercially available starting materials.

Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, acetic anhydride, sodium borohydride, hydrochloric acid, sodium carbonate, potassium carbonate, potassium iodide, sodium nitrite, sulfuric acid, sodium nitrate, sodium azide, sodium hydride, dimethylformamide, diethyl ether, methanol, wate

Reaction
Step 1: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride., Step 2: 2,3-dichlorophenylacetic acid is reacted with thionyl chloride to form 2,3-dichlorophenylacetyl chloride., Step 3: The two acyl chlorides are combined and reacted with methylamine to form the corresponding amide., Step 4: The amide is reduced with sodium borohydride to form the corresponding amine., Step 5: The amine is reacted with acetic anhydride to form the corresponding acetamide., Step 6: The acetamide is reacted with potassium iodide and sodium nitrite in the presence of sulfuric acid to form the corresponding diazonium salt., Step 7: The diazonium salt is reacted with sodium azide to form the corresponding azide., Step 8: The azide is reduced with sodium hydride in dimethylformamide to form the corresponding amine., Step 9: The amine is reacted with potassium carbonate in methanol to form the corresponding salt., Step 10: The salt is treated with hydrochloric acid to form the corresponding hydrochloride salt., Step 11: The hydrochloride salt is treated with sodium carbonate to form the free base., Step 12: The free base is dissolved in diethyl ether and washed with water to obtain the final product, CID 13431200.

properties

IUPAC Name

rubidium(1+);tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJLZQVNFRBQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BRb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13431200

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